(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone

Medicinal chemistry Scaffold diversification Structure-property relationships

(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (CAS 917900-04-0) is a synthetic aryl ketone belonging to the morpholine-conjugated benzophenone class, with molecular formula C₁₇H₁₅BrClNO₂ and molecular weight 380.7 g/mol. The compound features three pharmacophoric elements within a single scaffold: a 4-bromophenyl ring, a 4-chloro-3-(morpholin-4-yl)phenyl ring, and a central methanone linker.

Molecular Formula C17H15BrClNO2
Molecular Weight 380.7 g/mol
CAS No. 917900-04-0
Cat. No. B12606553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone
CAS917900-04-0
Molecular FormulaC17H15BrClNO2
Molecular Weight380.7 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C17H15BrClNO2/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(19)16(11-13)20-7-9-22-10-8-20/h1-6,11H,7-10H2
InChIKeyZCKOWVPMTLWPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (CAS 917900-04-0): Structural and Procurement Baseline


(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (CAS 917900-04-0) is a synthetic aryl ketone belonging to the morpholine-conjugated benzophenone class, with molecular formula C₁₇H₁₅BrClNO₂ and molecular weight 380.7 g/mol . The compound features three pharmacophoric elements within a single scaffold: a 4-bromophenyl ring, a 4-chloro-3-(morpholin-4-yl)phenyl ring, and a central methanone linker. This substitution pattern creates a non-planar geometry with significant dihedral angles between the aromatic systems, as confirmed by single-crystal X-ray diffraction and deposition in the Cambridge Structural Database (CCDC) [1]. The morpholine moiety is directly attached to the chloro-substituted phenyl ring, positioning the morpholine nitrogen and oxygen atoms for potential hydrogen-bonding and target engagement interactions that distinguish this scaffold from simpler N-acylmorpholine benzamides [2]. The compound is primarily available through custom synthesis channels with reported optimized yields reaching 83.8% using N,N,N',N'-tetramethyluronium hexafluorophosphate-mediated coupling in N,N-dimethylformamide .

N-arylmorpholine scaffold – morpholine directly N-linked to chloroaryl ring, distinct from common N-acylmorpholine benzamides.
Dual-halogen architecture (Br/Cl on separate rings) supports systematic SAR diversification and property modulation.
Deposited single-crystal structure (CCDC) enables definitive identity verification and structure-based design.

Why In-Class Morpholine Benzophenones Cannot Substitute (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone


Generic substitution among morpholine-containing benzophenones is precluded by the compound's unique dual-halogenation architecture and the direct attachment of morpholine to the chloro-substituted ring. Key commercial analogs such as (4-bromophenyl)(morpholino)methanone (CAS 127580-92-1) and (4-chlorophenyl)(morpholino)methanone (CAS 19202-04-1) each carry only a single halogen on the benzoyl ring and position the morpholine as an amide substituent rather than as an aryl substituent [1]. The isomeric compound (4-bromo-3-chlorophenyl)(morpholino)methanone (CAS 1007213-16-2) co-locates both halogens on the same ring, resulting in a substantially different molecular weight (304.57 vs. 380.7 g/mol) and electronic distribution . The target compound's distinct connectivity—where morpholine is directly N-linked to the electron-deficient chloroaryl ring rather than attached via a carbonyl—fundamentally alters conformational flexibility, hydrogen-bonding capacity (the morpholine oxygen remains available as an H-bond acceptor), and potential for π–π stacking interactions as evidenced by X-ray structural data [2]. These structural divergences cannot be compensated by simple molar equivalence in reaction or assay systems, making direct replacement scientifically invalid without re-optimization of experimental conditions.

Connectivity Mismatch
Morpholine N-aryl linkage may not transfer assay behavior from N-acylmorpholine analogs; target engagement and solubility profiles may differ.
Halogen Pattern & MW Gap
Mono-halogenated N-acylmorpholines lack the dual-ring halogenation; molecular weight difference >100 g/mol may shift partitioning and binding.
Nitrogen Basicity Shift
Absence of amide resonance at morpholine nitrogen alters protonation state; pH-dependent properties cannot be mimicked by N-acyl comparators.

Quantitative Differentiation Evidence for (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (CAS 917900-04-0)


Molecular Weight and Halogen Count Differentiation vs. Mono-Halogenated N-Acylmorpholine Analogs

The target compound possesses a molecular weight of 380.7 g/mol and contains two distinct halogen atoms (one Br, one Cl) distributed across two separate aromatic rings, with morpholine N-linked to the chloroaryl ring. In contrast, the mono-halogenated N-acylmorpholine benzamides 4-[(4-bromophenyl)carbonyl]morpholine (CAS 127580-92-1) and 4-[(4-chlorophenyl)carbonyl]morpholine (CAS 19202-04-1) have molecular weights of 270.12 g/mol and 225.67 g/mol, respectively, each carrying a single halogen on the benzoyl ring with morpholine attached via an amide carbonyl linker [1]. The 110.6 g/mol and 155.0 g/mol molecular weight differences, combined with the distinct morpholine connectivity (N-aryl vs. N-acyl), produce substantially different lipophilicity, hydrogen-bonding capacity, and conformational landscapes, which are critical determinants of target binding and pharmacokinetic behavior [1].

MW & Halogen Count vs. Mono-Analogs
Head-to-head
ΔMW +110.6 g/mol (vs. Br analog), +155.0 g/mol (vs. Cl analog)
Property space separation from common N-acylmorpholine benzamides requires distinct assay conditions.
Calculated from molecular formulas; comparator structures confirmed at 100 K.
Medicinal chemistry Scaffold diversification Structure-property relationships

Amide Resonance and Conformational Divergence from N-Acylmorpholine Benzamides

A systematic crystallographic study of 4-halobenzamides in the N-morpholinyl series has established quantitative metrics for amide bond geometry in 4-[(4-halophenyl)carbonyl]morpholine compounds. The 4-iodo derivative crystallized with a significant amide bond distortion characterized by τ + χN = 33°, while the 4-bromo, 4-chloro, and 4-fluoro analogs exhibited varying degrees of amide twist correlated with the Ar–C(O) axis twist angle [1]. The target compound (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone structurally differs by having the morpholine N-linked directly to an aryl ring rather than via a carbonyl, eliminating the amide resonance altogether at that position. This fundamental difference means the morpholine nitrogen in the target compound is an aniline-type nitrogen rather than an amide nitrogen, with profoundly different basicity (predicted pKa ~4-5 for protonated N-arylmorpholine vs. approximately -1.73 for the N-acylmorpholine analog ), solubility, and metal-coordination capacity.

Amide Resonance & Basicity Divergence
Class-level inference
Estimated pKa shift >5 log units (N-arylmorpholine vs. N-acylmorpholine)
Protonation-dependent solubility and target engagement context may require compound-specific optimization.
N-acylmorpholine pKa predicted; amide twist data from Acta Cryst. C, 2018.
Structural chemistry Amide bond geometry Conformational analysis

Structural Confirmation via Single-Crystal X-Ray Diffraction and CCDC Deposition

The target compound's three-dimensional structure has been unambiguously determined by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database (CCDC) [1]. This provides atomic-level resolution of the dihedral angles between the bromophenyl and chloro-morpholinophenyl rings, the chair conformation of the morpholine ring, and intermolecular interaction patterns including π–π stacking between adjacent molecules. For procurement and QC purposes, this deposited structure serves as a definitive reference for identity verification via powder X-ray diffraction (PXRD) comparison. In contrast, many commercially available morpholine benzophenone analogs, including 4-bromo-4'-morpholinomethyl benzophenone (CAS 898769-92-1), lack publicly deposited single-crystal structures, leaving their solid-state conformations unverified .

Single-Crystal Structure & CCDC Deposition
Direct head-to-head
CCDC-deposited structure available; many analogs lack public single-crystal data.
Enables PXRD-based identity verification; reduces isomer/polymorph misassignment risk.
Data accessible via CCDC and CORE repository.
Crystallography Structural authentication Quality control

Anticancer Activity Class-Level Evidence from Morpholine-Conjugated Benzophenone Analogues

While direct biological activity data for the specific compound (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone have not been published in peer-reviewed literature, a closely related class of morpholine-conjugated benzophenone analogues has demonstrated quantifiable antiproliferative activity. In a 2017 study, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives (compounds 8a–j) were evaluated against DLA, EAC, MCF-7 (human breast adenocarcinoma), and A549 (human lung carcinoma) cell lines. Compound 8b (bearing a bromo substituent at the ortho position of the benzophenone A-ring) showed extensive antiproliferative activity, while compound 8f (methyl at para position) exhibited significant anti-mitogenic activity with G2/M phase cell cycle arrest. Both compounds inhibited murine ascites lymphoma through caspase-activated DNase-mediated apoptosis [1]. These class-level findings establish the benzophenone-morpholine scaffold as a validated starting point for anticancer lead optimization and suggest that the unique dual-halogen architecture of the target compound may offer differentiated potency or selectivity profiles warranting empirical evaluation.

Anticancer Class-Level Evidence
Class-level inference
Related morpholine-benzophenone analogs showed antiproliferative activity in MCF-7, A549, DLA, EAC cells.
Supports inclusion in anticancer SAR screening; direct data for this compound not yet reported.
Data from Bioorganic Chemistry, 2017; cell-line panel and apoptosis readouts described.
Anticancer Antiproliferative Drug discovery

Synthetic Accessibility with Validated Yield for Procurement Planning

The compound is accessible via a multi-step synthetic route with a reported optimized yield of up to 83.8% using N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as coupling agent and N,N-diisopropylethylamine as base in N,N-dimethylformamide at room temperature . This yield benchmark provides a quantitative basis for evaluating custom synthesis quotes and timelines. For comparison, closely related compounds such as (4-bromo-3-chlorophenyl)(morpholino)methanone (CAS 1007213-16-2) are commercially available off-the-shelf at 95% purity , whereas the target compound with its distinct N-arylmorpholine connectivity typically requires custom synthesis with longer lead times. The validated synthetic protocol and quantified yield expectation enable informed procurement decisions balancing cost, timeline, and structural uniqueness.

Synthetic Yield Benchmark
Supporting evidence
Reported optimized yield up to 83.8%
Facilitates custom synthesis cost and timeline negotiation; purity typically 95%.
HATU-mediated coupling in DMF at RT; purification by column chromatography.
Custom synthesis Process chemistry Supply chain

Application Scenarios for (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (CAS 917900-04-0) Based on Evidence


Anticancer Lead Optimization and Structure–Activity Relationship (SAR) Studies

The target compound serves as an ideal scaffold for SAR exploration around the morpholine-conjugated benzophenone chemotype. Its dual-halogen architecture (Br on one ring, Cl on the other) with N-arylmorpholine connectivity enables systematic evaluation of halogen effects on antiproliferative potency across MCF-7, A549, DLA, and EAC cell lines, building on the class-level anticancer activity established for bromo-substituted benzophenone-morpholine analogs [1]. The deposited single-crystal structure [2] further supports structure-based drug design by providing accurate molecular geometry for docking studies against cancer targets.

Chemical Biology Probe Development Leveraging Distinct Morpholine Basicity

The N-arylmorpholine nitrogen in the target compound exhibits substantially higher basicity (predicted pKa ~4–5) compared to N-acylmorpholine analogs (pKa ~ -1.73) [3]. This pH-dependent protonation difference can be exploited in chemical biology applications requiring differential cellular permeability or lysosomal accumulation, where the protonatable morpholine serves as a pH-sensing moiety. The compound's dual-halogen substitution also provides synthetic handles for further functionalization via palladium-catalyzed cross-coupling reactions .

Crystallographic Reference Standard for Morpholine-Containing Benzophenone Derivatives

With its experimentally determined crystal structure deposited in the Cambridge Structural Database [2], this compound can serve as a crystallographic reference standard for the broader class of N-arylmorpholine benzophenones. The deposited data—including unit cell parameters, space group, atomic coordinates, and intermolecular interaction patterns (π–π stacking)—provide a validated benchmark for polymorph screening, co-crystal engineering, and computational crystal structure prediction studies.

Custom Synthesis Benchmarking and Procurement Quality Control

The documented synthetic protocol with 83.8% optimized yield establishes a quantitative performance benchmark for custom synthesis providers. For procurement QC, the combination of the InChI Key (ZCKOWVPMTLWPEJ-UHFFFAOYSA-N) and the CCDC-deposited crystal structure enables definitive identity verification of received material via PXRD pattern matching, reducing the risk of receiving the isomeric benzoxazepine compound (CAS 1326872-22-3) that shares the same molecular formula and has been associated with the same CAS registry number in some databases .

Application
Selection Property
Validation Focus
Antiproliferative SAR evaluation
Dual-halogen N-arylmorpholine scaffold
Cell viability and caspase activation readouts in cancer cell lines
Chemical probe development (pH-dependent permeability)
Morpholine nitrogen basicity context
Lysosomal accumulation and cellular uptake assays
Crystallographic reference standard
Deposited CCDC single-crystal structure
PXRD pattern matching, unit cell parameter verification
Custom synthesis procurement QC
Reported synthetic yield benchmark and InChI Key
Identity confirmation via PXRD and spectroscopic data
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